molecular formula C15H20N4O2 B2696123 tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate CAS No. 2034621-55-9

tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate

Cat. No.: B2696123
CAS No.: 2034621-55-9
M. Wt: 288.351
InChI Key: PLZURLPQEUYKFJ-UHFFFAOYSA-N
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Description

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a phenyl ring and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Attachment of the phenyl ring: The phenyl group can be introduced via a substitution reaction.

    Introduction of the tert-butyl carbamate group: This step often involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the triazole ring or the phenyl group.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a triazole oxide, while reduction could produce a triazole amine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

In biological research, this compound can be used to study the interactions between triazole-containing molecules and biological targets. It may serve as a probe in biochemical assays to elucidate enzyme mechanisms or receptor binding.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing triazole rings are known for their antimicrobial, antifungal, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be employed in the synthesis of polymers or as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of tert-butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The phenyl ring and tert-butyl carbamate group contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate
  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate

Uniqueness

tert-Butyl (1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)carbamate is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

tert-butyl N-[1-phenyl-2-(triazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2/c1-15(2,3)21-14(20)18-13(11-19-16-9-10-17-19)12-7-5-4-6-8-12/h4-10,13H,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZURLPQEUYKFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1N=CC=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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